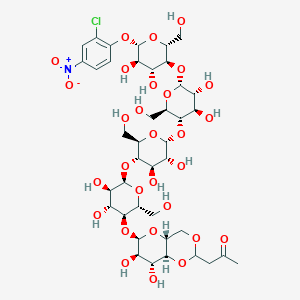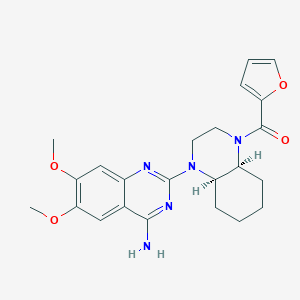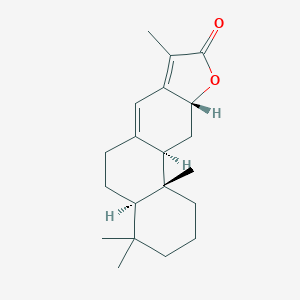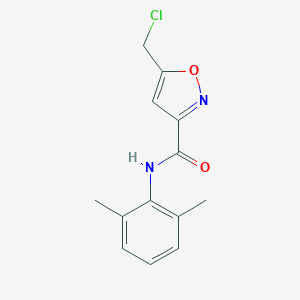
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide, commonly known as CDMPO, is a chemical compound that has gained significant attention in the field of scientific research. CDMPO is a derivative of oxazole and has been used in various studies due to its unique properties.
Wirkmechanismus
CDMPO acts as a spin trap, which means that it can capture free radicals and form stable radicals. The mechanism of action of CDMPO involves the reaction of free radicals with CDMPO, resulting in the formation of a stable radical adduct. This adduct can be detected and studied using EPR spectroscopy.
Biochemische Und Physiologische Effekte
CDMPO has been shown to have various biochemical and physiological effects. It has been used to study oxidative stress, which is a condition that occurs when there is an imbalance between free radicals and antioxidants in the body. CDMPO has also been used to study the effects of radiation and chemotherapy on cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CDMPO in lab experiments is its stability. CDMPO forms stable radicals, which makes it an ideal probe for EPR spectroscopy. Additionally, CDMPO is readily available and easy to synthesize. However, one of the limitations of using CDMPO is its specificity. CDMPO can only trap certain types of free radicals, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of CDMPO in scientific research. One potential area of research is the use of CDMPO in studying the effects of environmental toxins on cells. CDMPO could also be used to study the effects of aging on the body. Additionally, researchers could explore the use of CDMPO in developing new drugs for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, CDMPO is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it an ideal probe for EPR spectroscopy, and it has been used in various studies to study oxidative stress, radiation, and chemotherapy. While CDMPO has its advantages and limitations, there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of CDMPO involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with oxalyl chloride to form the final product, CDMPO. The synthesis method is simple and efficient, making CDMPO readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
CDMPO has been widely used in various scientific research applications, including electron paramagnetic resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique used to study the structure and properties of molecules. CDMPO has a unique property of forming stable radicals, making it an ideal probe for EPR spectroscopy.
Eigenschaften
CAS-Nummer |
139297-40-8 |
|---|---|
Produktname |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
Molekularformel |
C13H15ClN2O2 |
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-4-3-5-9(2)12(8)15-13(17)11-6-10(7-14)18-16-11/h3-6H,7H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
HARKYXYYQNSUAO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CCl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CCl |
Synonyme |
5-(chloromethyl)-N-(2,6-dimethylphenyl)oxazole-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




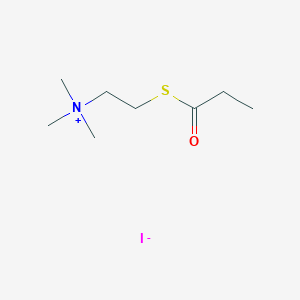
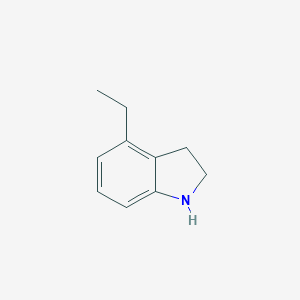
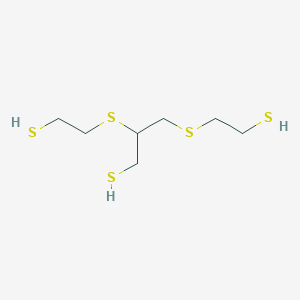
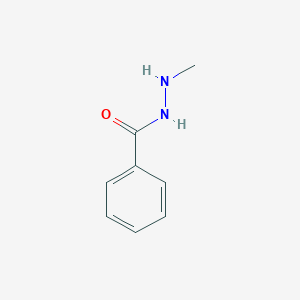
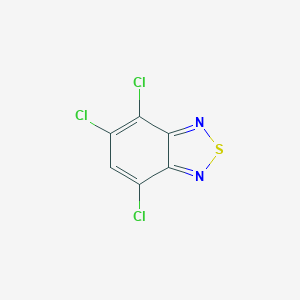
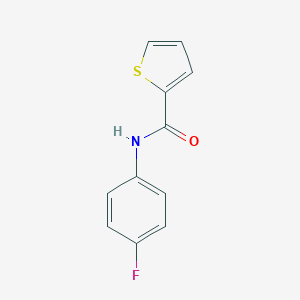
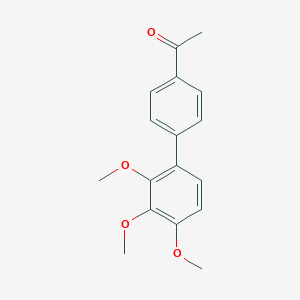
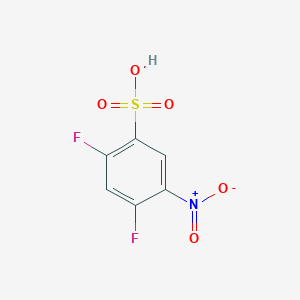
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)

